Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through the cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell signaling pathways.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its ester functional group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug development .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-11-7(10)5-3-6(9(14)15-2)13-8(5)12-4/h3H,1-2H3,(H,11,12,13) |
InChI Key |
VPTQNRUKSCKYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(N2)C(=O)OC)C(=N1)Cl |
Origin of Product |
United States |
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